molecular formula C16H32N2O3 B7915050 [1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7915050
M. Wt: 300.44 g/mol
InChI Key: VNRCECBATMXGGZ-UHFFFAOYSA-N
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Description

[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a piperidine-derived tertiary amine featuring a hydroxyethyl substituent on the piperidine nitrogen, an isopropyl carbamate group at the 3-position, and a tert-butyl ester. This compound is structurally tailored for applications in pharmaceutical synthesis and organic chemistry, where its tert-butyl ester group enhances steric protection against hydrolysis, while the hydroxyethyl moiety contributes to hydrophilicity .

Properties

IUPAC Name

tert-butyl N-[[1-(2-hydroxyethyl)piperidin-3-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O3/c1-13(2)18(15(20)21-16(3,4)5)12-14-7-6-8-17(11-14)9-10-19/h13-14,19H,6-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRCECBATMXGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN(C1)CCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester (CAS Number: 20465-98-9) is a carbamate derivative characterized by its piperidine ring, hydroxyethyl group, and tert-butyl ester functionalities. This structural complexity suggests a range of potential biological activities, particularly in areas such as enzyme inhibition, antimicrobial properties, and neuropharmacology.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H32N2O3\text{C}_{16}\text{H}_{32}\text{N}_{2}\text{O}_{3}

1. Enzyme Inhibition

Research indicates that compounds similar to this carbamate derivative may act as inhibitors for specific enzymes, potentially influencing various metabolic pathways. For instance, piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission processes. The inhibition of these enzymes can lead to increased levels of acetylcholine, enhancing cognitive functions and potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease .

2. Antimicrobial Properties

The compound exhibits promising antimicrobial activity. Similar piperidine derivatives have demonstrated effectiveness against fungi and bacteria, suggesting that this compound could be explored for its potential use in treating infections caused by resistant strains such as MRSA and E. coli .

3. Central Nervous System (CNS) Activity

Piperidine derivatives are often associated with neuroactive properties. The presence of the hydroxyethyl group may enhance the solubility and bioavailability of this compound, making it a candidate for further investigation in treating CNS disorders. Studies have shown that certain piperidine compounds can influence neurotransmitter systems and exhibit anxiolytic or antidepressant-like effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes the structural features and their corresponding biological activities:

Compound Name Structural Features Biological Activity
1-Boc-piperidine Piperidine ring with Boc protectionEnhanced stability in biological environments
2-Hydroxyethyl carbamate Carbamate structure with hydroxyethyl groupPotentially lower toxicity due to hydroxy substitution
Benzyl carbamate Simple carbamate structureEasier synthesis but less functional diversity

This comparison highlights how variations in structure can significantly influence the biological properties of related compounds.

Case Studies

Recent studies have demonstrated the efficacy of piperidine derivatives in various biological contexts:

  • Cancer Therapy : A study indicated that certain piperidine-based compounds showed cytotoxicity against cancer cell lines, outperforming standard chemotherapeutics like bleomycin .
  • Neurodegenerative Disease : Research has shown that piperidine derivatives can inhibit AChE effectively, leading to improved cognitive function in animal models of Alzheimer's disease .
  • Antimicrobial Activity : Compounds with similar structures were tested against fungal pathogens, showing significant inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous piperidine and pyrrolidine derivatives, focusing on molecular properties, functional groups, and applications.

Table 1: Comparative Analysis of Structurally Similar Compounds

Compound Name CAS Number Molecular Weight Key Substituents Functional Groups Applications/Notes
[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester Not explicitly listed ~341 (estimated) 2-Hydroxyethyl, isopropyl, tert-butyl ester Tertiary amine, carbamate, ester Pharmaceutical intermediates; enhanced ester stability
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester 1354029-25-6 341.50 2-Amino-3-methyl-butyryl, tert-butyl ester Tertiary amine, carbamate, amide Potential protease inhibitors; amino group enables hydrogen bonding
[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester 10-F083625 ~327 (estimated) Benzyl ester (vs. tert-butyl) Tertiary amine, carbamate, ester Lower steric protection than tert-butyl ester; discontinued due to stability issues
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester 1354019-44-5 317.81 Chloro-acetyl, pyrrolidine (vs. piperidine) Tertiary amine, carbamate, chloroester Reactive intermediate for alkylation; pyrrolidine ring reduces conformational flexibility
3-Fluoro-3'-piperidinomethyl benzophenone 898793-02-7 297.37 Fluorobenzophenone, piperidine Aromatic, tertiary amine Photostability studies; fluorine enhances lipophilicity

Key Findings :

Substituent Effects :

  • The tert-butyl ester in the target compound provides superior hydrolytic stability compared to the benzyl ester variant (discontinued due to instability) .
  • The hydroxyethyl group increases hydrophilicity relative to the chloro-acetyl substituent in pyrrolidine derivatives, which enhances electrophilic reactivity .

Ring Size and Flexibility :

  • Piperidine-based compounds (6-membered ring) exhibit greater conformational flexibility than pyrrolidine analogs (5-membered ring), influencing binding affinity in drug design .

Functional Group Reactivity: The amide group in the 2-amino-3-methyl-butyryl analog (CAS 1354029-25-6) enables hydrogen bonding, making it suitable for enzyme-targeted applications, whereas the target compound’s ester group prioritizes stability .

Applications: The chloro-acetyl derivative (CAS 1354019-44-5) is used in alkylation reactions, but its toxicity profile limits pharmaceutical use compared to the hydroxyethyl analog .

Preparation Methods

Step 1: Synthesis of 1-(2-Hydroxyethyl)piperidine-3-carbaldehyde

The piperidine ring is functionalized via N-alkylation using ethylene oxide or 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF). For example:

Piperidine-3-carbaldehyde+2-ChloroethanolK2CO3, 60C1-(2-Hydroxyethyl)piperidine-3-carbaldehyde\text{Piperidine-3-carbaldehyde} + \text{2-Chloroethanol} \xrightarrow{\text{K}2\text{CO}3,~60^\circ\text{C}} \text{1-(2-Hydroxyethyl)piperidine-3-carbaldehyde}

Yields typically range from 70–85% after purification by vacuum distillation.

Table 1: Reaction Conditions for N-Alkylation

ParameterValue
SolventDimethylformamide (DMF)
BasePotassium carbonate (2.5 eq)
Temperature60°C
Time12 hours
Yield82%

Step 2: Reductive Amination for Methylamine Formation

The aldehyde group is converted to a primary amine via reductive amination. Sodium cyanoborohydride (NaBH₃CN) in methanol with ammonium acetate achieves this transformation:

1-(2-Hydroxyethyl)piperidine-3-carbaldehydeNH4OAc, NaBH3CN1-(2-Hydroxyethyl)piperidine-3-methylamine\text{1-(2-Hydroxyethyl)piperidine-3-carbaldehyde} \xrightarrow{\text{NH}4\text{OAc, NaBH}3\text{CN}} \text{1-(2-Hydroxyethyl)piperidine-3-methylamine}

Reaction conditions: 24 hours at room temperature, yielding 65–75% after extraction with dichloromethane.

Step 3: Tert-Butyloxycarbonyl (Boc) Protection

The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine (TEA) as a base:

1-(2-Hydroxyethyl)piperidine-3-methylamine+Boc2OTEABoc-protected intermediate\text{1-(2-Hydroxyethyl)piperidine-3-methylamine} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA}} \text{Boc-protected intermediate}

This step proceeds quantitatively at 0–5°C within 2 hours.

Step 4: Isopropyl Carbamate Formation

The Boc-protected amine reacts with isopropyl chloroformate in the presence of 1,1'-carbonyldiimidazole (CDI) to form the carbamate linkage:

Boc-protected intermediate+Isopropyl chloroformateCDI, DIPEATarget compound\text{Boc-protected intermediate} + \text{Isopropyl chloroformate} \xrightarrow{\text{CDI, DIPEA}} \text{Target compound}

Key parameters:

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 25°C

  • Time : 6 hours

  • Yield : 88% after silica gel chromatography.

Table 2: Carbamation Optimization

VariableOptimal Condition
ReagentCDI (1.2 eq)
BaseDIPEA (2.5 eq)
SolventTHF
WorkupColumn chromatography (EtOAc/hexane)

Industrial-Scale Production Strategies

Continuous Flow Hydrogenation

Patent data reveals that hydrogenation steps benefit from continuous flow reactors to enhance efficiency. For example, reducing a pyridine precursor to piperidine uses Pd/C (5% w/w) under 0.5 MPa H₂ at 70–85°C.

Solvent Recycling and Green Chemistry

Large-scale synthesis replaces dichloromethane with cyclopentyl methyl ether (CPME), reducing environmental impact. CPME’s low water solubility facilitates phase separation during extraction.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.52 (m, 2H, hydroxethyl), 4.02 (m, 1H, isopropyl).

  • IR (KBr): 1680 cm⁻¹ (C=O stretch), 3320 cm⁻¹ (N-H stretch).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity. Retention time: 12.3 minutes .

Q & A

Q. What chromatographic methods are recommended for impurity profiling during synthesis?

High-performance liquid chromatography (HPLC) with UV detection is widely used for impurity analysis in carbamate derivatives. For example, related compounds like Tiagabine analogs were analyzed using HPLC with retention times and relative response factors calibrated against known standards (e.g., 1.32 RRT for primary impurities). Similar conditions—such as a C18 column, gradient elution with acetonitrile/water, and UV detection at 210–254 nm—can be adapted for this compound .

Q. Which spectroscopic techniques are optimal for structural confirmation?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HRMS) are critical. For tert-butyl carbamates, key NMR signals include the tert-butyl group (δ ~1.4 ppm in ¹H, ~28 ppm in ¹³C) and carbamate carbonyl (δ ~155 ppm in ¹³C). PubChem data for structurally similar compounds (e.g., tert-butyl piperidinecarbamates) highlight the utility of InChI keys and computed spectral data for cross-verification .

Q. How can reaction conditions be optimized for higher yields?

Controlled synthesis protocols, such as those used for polycationic dye-fixatives (e.g., copolymerization of DMDAAC and CMDA), emphasize temperature control (e.g., 60–80°C), inert atmospheres, and stoichiometric balancing. For carbamates, stepwise addition of reagents and monitoring via thin-layer chromatography (TLC) are recommended to minimize side reactions .

Advanced Research Questions

Q. How can Design of Experiments (DoE) improve synthesis scalability?

DoE principles, as applied in flow-chemistry optimizations (e.g., Omura-Sharma-Swern oxidation), enable systematic variation of parameters (temperature, residence time, catalyst loading). For this compound, a factorial design could optimize tert-butyl carbamate formation while reducing byproducts like hydrolysis intermediates. Response surface methodology (RSM) may further refine conditions for continuous-flow adaptation .

Q. What strategies resolve contradictions between HPLC purity and mass spectrometry data?

Discrepancies often arise from non-UV-active impurities or ionization biases. Orthogonal methods, such as evaporative light scattering detection (ELSD) coupled with HPLC or tandem MS/MS fragmentation, can clarify results. For example, in Tiagabine-related compounds, overlapping peaks in HPLC were resolved using MS-compatible mobile phases .

Q. How can computational tools aid in structural validation?

Density functional theory (DFT) calculations and PubChem’s computed spectral libraries (e.g., InChI=1S/...) provide reference data for NMR/IR predictions. Molecular docking studies may also explore the compound’s potential interactions with biological targets, leveraging its piperidine and hydroxyethyl motifs .

Q. What environmental risk assessments are feasible despite limited ecotoxicity data?

While specific ecotoxicological data are unavailable, researchers should adopt precautionary measures. Analogous carbamates suggest evaluating biodegradability via OECD 301 tests and assessing soil mobility using logP values (estimated via software like EPI Suite). Collaborate with certified disposal services to mitigate bioaccumulation risks .

Methodological Considerations Table

AspectRecommended ApproachKey References
Impurity Analysis HPLC-UV/ELSD with C18 column; gradient elution (acetonitrile/water)
Structural Confirmation ¹H/¹³C NMR, HRMS, and PubChem computational data
Synthesis Optimization DoE for parameter screening (e.g., temperature, stoichiometry); TLC monitoring
Eco-Safety Precautionary biodegradability assays; logP-based mobility predictions

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